![molecular formula C11H14N2O B1450867 (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one CAS No. 253324-92-4](/img/structure/B1450867.png)
(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one
概要
説明
(1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one, also known as Methylbenzazepine or MBZ, is a unique synthetic compound with a wide range of potential applications in scientific research. Developed by researchers at the University of Tokyo in 2004, MBZ is a derivative of the benzazepine family of compounds, which have been studied for their potential medicinal, therapeutic, and pharmacological properties. MBZ is an important tool for scientists and researchers, as it can be used to study and understand the effects of drugs on the human body.
科学的研究の応用
Alzheimer’s Disease Research
Semagacestat metabolite M2: is primarily known for its association with Alzheimer’s disease research. As a metabolite of Semagacestat, a γ-secretase inhibitor, M2 has been studied for its potential impact on amyloid-β production . Amyloid-β is a peptide believed to play a critical role in the development of Alzheimer’s disease, and the inhibition of its formation is a key target for therapeutic intervention. The metabolite M2 arises from the hydrolysis of the amide bond proximal to the benzazepine ring of Semagacestat and represents a significant portion of the drug’s metabolic profile in humans .
Pharmacokinetics and Metabolism
The pharmacokinetics of Semagacestat metabolite M2 have been characterized in human studies. After administration, M2 is one of the major circulating metabolites and accounts for approximately 27% of total radioactivity exposure . Understanding the disposition and metabolism of M2 is crucial for developing effective dosing regimens and predicting potential drug interactions.
Toxicology and Safety Assessment
The safety profile of Semagacestat metabolite M2 is an important aspect of its research applications. Toxicological studies assess the potential adverse effects of M2, especially when considering its parent compound, Semagacestat, has been associated with various side effects in clinical trials . These studies are essential for determining the risk-to-benefit ratio of related compounds.
Cytochrome P450 Enzyme Research
The metabolism of Semagacestat metabolite M2 involves cytochrome P450 enzymes, particularly CYP3A. In vitro data indicate that the formation of M2 is mediated by these enzymes, with CYP3A5 being approximately twice as efficient as CYP3A4 in forming M2 . This information is valuable for researchers studying the role of P450 enzymes in drug metabolism and for predicting individual variations in drug response.
作用機序
Target of Action
The primary target of (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one, also known as Semagacestat metabolite M2, is the Glucagon-Like Peptide 1 (GLP-1) receptor . The GLP-1 receptor is of particular interest for its glucose-lowering effects . The physiological response to oral ingestion of nutrients, involving the incretin system, is reduced in some patients with type 2 diabetes but may be augmented by administration of GLP-1 receptor agonists .
Mode of Action
Semagacestat metabolite M2, as a GLP-1 receptor agonist, interacts with its target by stimulating the GLP-1 receptors, thereby increasing insulin secretion in response to oral and intravenous glucose . This interaction results in the augmentation of the incretin effect, which is the increased secretion of insulin in response to oral glucose ingestion compared to an isoglycemic intravenous glucose infusion .
Biochemical Pathways
The activation of the GLP-1 receptor by Semagacestat metabolite M2 affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretin effect is reduced in people with type 2 diabetes, and the administration of GLP-1 receptor agonists like Semagacestat metabolite M2 can help augment this effect .
Result of Action
The molecular and cellular effects of the action of Semagacestat metabolite M2 involve the stimulation of the GLP-1 receptors, which leads to an increase in insulin secretion. This results in a decrease in blood glucose levels, which is particularly beneficial for individuals with type 2 diabetes .
特性
IUPAC Name |
(5S)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETLCOJLSHBJEZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC=CC=C2[C@@H](C1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657697 | |
Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
253324-92-4 | |
Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253324-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-Amino-1,3,4,5-tetrahydro-3-methyl-2H-3-benzazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253324924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1-Amino-3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-AMINO-1,3,4,5-TETRAHYDRO-3-METHYL-2H-3-BENZAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z463545GW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。